

# Application Notes and Protocols: Hpk1-IN-3 in Combination with Checkpoint Inhibitors

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## Compound of Interest

Compound Name: *Hpk1-IN-3*

Cat. No.: *B8175997*

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## Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] As an intracellular immune checkpoint, HPK1 attenuates T-cell activation, proliferation, and cytokine production, thereby dampening anti-tumor immune responses.[3][4] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance the efficacy of existing treatments, particularly immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-PD-L1 antibodies.[5][6]

**Hpk1-IN-3** is a potent and selective ATP-competitive inhibitor of HPK1. These application notes provide a comprehensive overview of the use of **Hpk1-IN-3**, particularly in combination with checkpoint inhibitors, and detail relevant experimental protocols for preclinical evaluation.

## Mechanism of Action

Upon TCR engagement, HPK1 is activated and phosphorylates downstream signaling molecules, including the SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[2] This phosphorylation leads to the degradation of SLP-76, which in turn attenuates the T-cell activation signal.[2] By inhibiting the kinase activity of HPK1, **Hpk1-IN-3** prevents the phosphorylation and subsequent degradation of SLP-76, leading to sustained TCR signaling. This results in enhanced T-cell activation, proliferation, and production of pro-inflammatory

cytokines, ultimately augmenting the anti-tumor immune response. The combination of an HPK1 inhibitor with a checkpoint inhibitor, such as an anti-PD-1 antibody, can synergistically enhance anti-tumor immunity by targeting two distinct negative regulatory pathways in T-cells. [7][8]

## Data Presentation

The following tables summarize the in vitro potency of **Hpk1-IN-3** and the preclinical efficacy of other representative HPK1 inhibitors in combination with checkpoint blockade.

Table 1: In Vitro Potency of **Hpk1-IN-3**

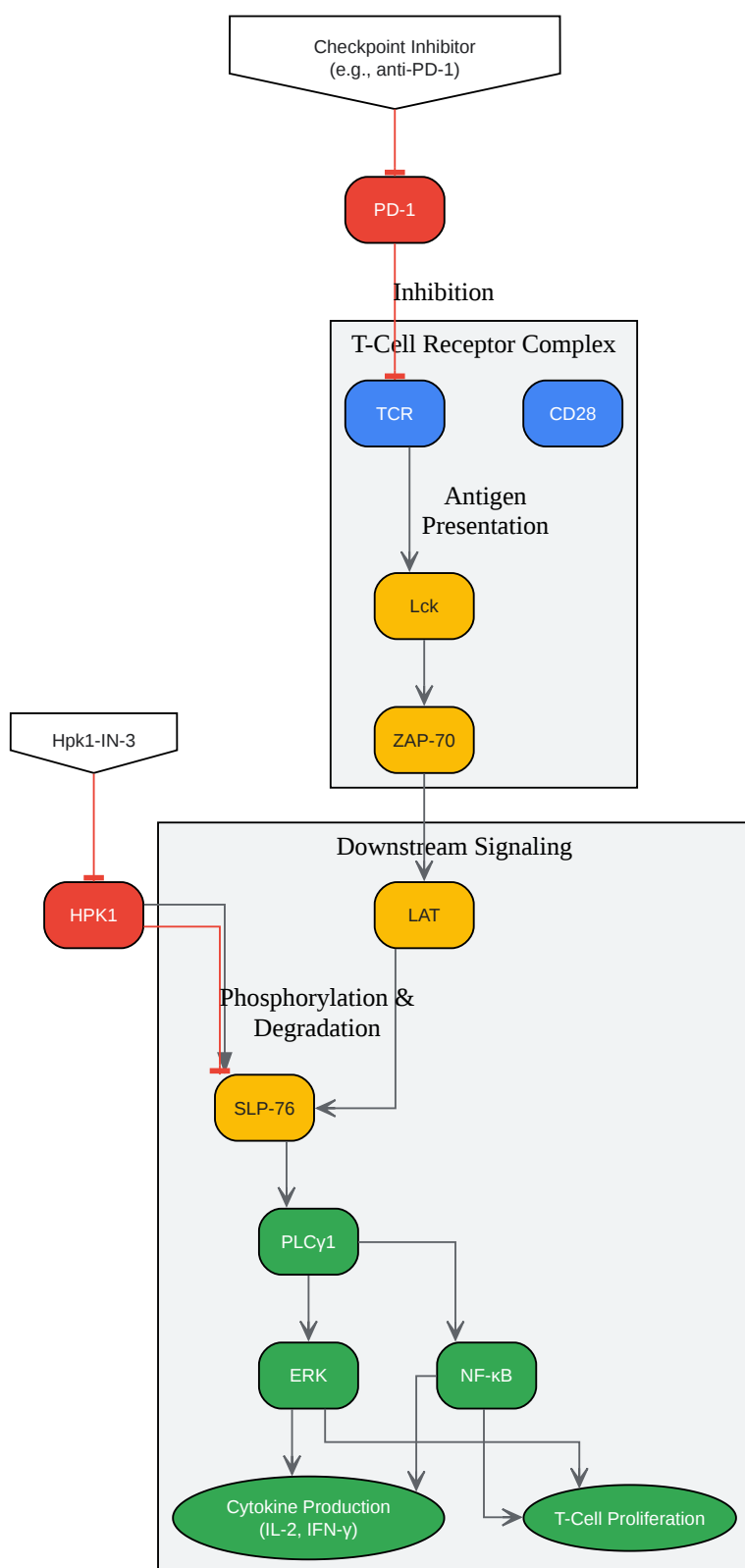
Parameter	Value	Cell Type	Source
IC50	0.25 nM	N/A (Biochemical Assay)	MedchemExpress
EC50 (IL-2 Production)	108 nM	Human PBMCs	MedchemExpress

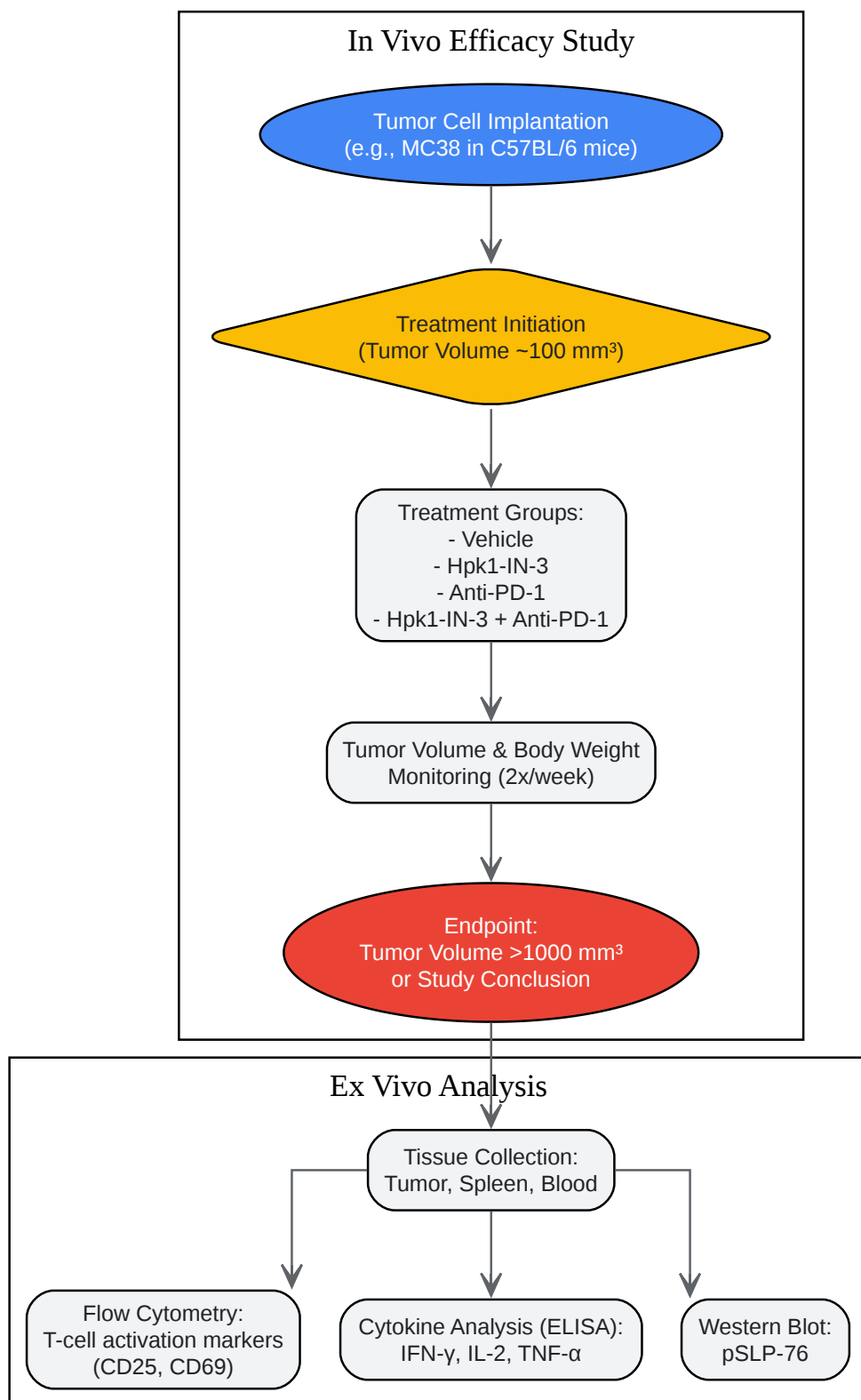
Table 2: Preclinical In Vivo Efficacy of Representative HPK1 Inhibitors in Combination with Anti-PD-1

HPK1 Inhibitor	Mouse Model	Treatment	Tumor Growth Inhibition (TGI)	Source
Compound "I"	CT26 Syngeneic	[I] (30 mg/kg, p.o., BID)	42%	Insilico Medicine
Anti-PD-1 (3 mg/kg, i.p.)	36%	Insilico Medicine		
[I] + Anti-PD-1	95%	Insilico Medicine		
GRC 54276	CT26 Syngeneic	GRC 54276 + Anti-CTLA4	Significant Enhancement vs. Monotherapy	AACR
MC38-hPD-L1	GRC 54276 + Atezolizumab	Significant Enhancement vs. Monotherapy	AACR	

## Mandatory Visualizations

### Signaling Pathway





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